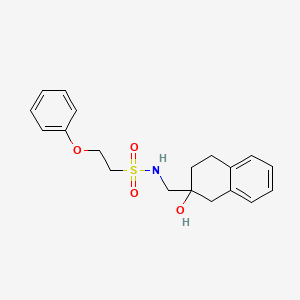![molecular formula C22H18F3N3O2S B2929463 N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 2066355-48-2](/img/structure/B2929463.png)
N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a trifluoromethyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as dimethylamine reacts with an appropriate electrophile.
Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with benzamide, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxides, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects by inhibiting or activating the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[4-(trifluoromethyl)phenyl]benzamide: Similar structure but with a different position of the trifluoromethyl group.
N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
The uniqueness of N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications that leverage its unique properties.
Properties
IUPAC Name |
N-[5-[(E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2S/c1-27(2)12-11-18(29)19-14-26-21(31-19)28(20(30)15-7-4-3-5-8-15)17-10-6-9-16(13-17)22(23,24)25/h3-14H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAXSKIJIDEQSW-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

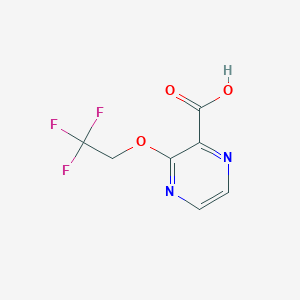
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2929384.png)

![N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B2929387.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2929391.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2929392.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)
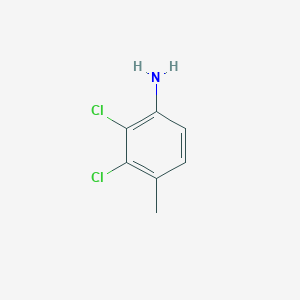
![3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2929399.png)
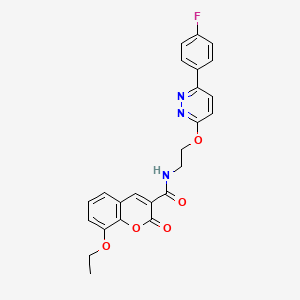
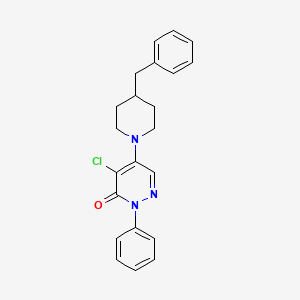
![1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2929402.png)
